Structural Differentiation: Unsubstituted Azetidine vs. 1,4-Diazepane at the 4-Position
The target compound bears an unsubstituted azetidine ring (C3H6N, ring strain ~25 kcal/mol), while the closely related analog 4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 1707394-43-1) incorporates a seven-membered, flexible 1,4-diazepane ring . The target compound exhibits a lower molecular weight (188.23 vs. 231.30 g/mol) and a lower heavy atom count, contributing to a reduced topological polar surface area (tPSA) and, predicted by class-level trends, a lower LogD7.4 that may favor CNS penetration relative to the diazepane analog . No direct experimental LogD or permeability data for this exact pair were identified; this inference is based on established heterocyclic SAR principles.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 188.23 g/mol |
| Comparator Or Baseline | 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine: 231.30 g/mol |
| Quantified Difference | 43.07 g/mol lower (18.6% reduction) |
| Conditions | Calculated from molecular formula (Target: C10H12N4; Comparator: C12H17N5) |
Why This Matters
A lower molecular weight and reduced hydrogen-bonding capacity directly impact passive permeability and oral bioavailability potential, making the azetidine analog a more attractive starting point for lead optimization programs targeting intracellular or CNS-located kinases.
